molecular formula C10H11NS B1607426 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine CAS No. 335032-47-8

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine

Cat. No.: B1607426
CAS No.: 335032-47-8
M. Wt: 177.27 g/mol
InChI Key: FKHVKIIMXLUFHI-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine is a chemical compound with the molecular formula C10H11NS and a molecular weight of 177.27 g/mol . It is identified by CAS Number 335032-47-8 . This product is presented as a bioactive small molecule for professional research and industrial applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or consumer use . The related hydrochloride salt of this compound is also available, with CAS Number 849776-43-8 and a molecular formula of C10H12ClNS . Please note that this product is not returnable. Researchers should consult the safety data and handle this compound with appropriate precautions, as it may cause skin and eye irritation and be harmful if swallowed .

Properties

IUPAC Name

1-(1-benzothiophen-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHVKIIMXLUFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351182
Record name 2-(Methylaminomethyl)benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335032-47-8
Record name 2-(Methylaminomethyl)benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methodology Overview

The primary approach involves methylating the amino group of benzo[b]thiophen-2-yl derivatives. This process typically employs sodium hydride (NaH) or similar bases and methylating agents such as iodomethane (CH₃I). The general reaction scheme is:

$$
\text{Benzo[b]thiophen-2-yl}-NH2 \xrightarrow[\text{Base}]{\text{CH}3\text{I}} \text{1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine}
$$

Research Findings

  • Zhang et al. (2017) reported N-monomethylation starting from Boc-protected intermediates. The methylation was achieved using NaH and CH₃I, followed by deprotection under acidic conditions to yield the N-methylamine (see).
  • The reaction conditions typically involve anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), with temperatures maintained around 0°C to room temperature to control reactivity and prevent over-alkylation.

Data Table: Methylation Conditions

Parameter Typical Values References
Base Sodium hydride (NaH)
Methylating Agent Iodomethane (CH₃I)
Solvent THF, DMF
Temperature 0°C to room temperature
Reaction Time 2-6 hours
Yield 70-85%

Reductive Amination Approach

Methodology Overview

Reductive amination offers an alternative route, especially when starting from aldehyde or ketone intermediates. The process involves:

  • Formation of an imine or iminium ion from the aldehyde/ketone and amine.
  • Reduction using a hydride donor such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Research Findings

  • Zhang et al. (2017) detailed the synthesis of N-alkyl derivatives via reductive amination of aldehyde intermediates with primary amines, followed by reduction (see).
  • The process allows for selective N-methylation when using methyl-substituted aldehydes or methylating agents during the reductive step.

Data Table: Reductive Amination Conditions

Parameter Typical Values References
Starting Material Aldehyde derivatives of benzo[b]thiophene
Amines Primary amines
Reducing Agent NaBH₄, NaBH(OAc)₃
Solvent Ethanol, methanol
Temperature Reflux or room temperature
Reaction Time 4-12 hours
Yield 65-80%

Synthesis from 2-Bromobenzo[b]thiophene Derivatives

Methodology Overview

This route involves halogenation of benzo[b]thiophene followed by nucleophilic substitution to introduce the N-methylamine group:

  • Bromination of benzo[b]thiophene at position 2 using N-bromosuccinimide (NBS).
  • Replacement of bromide with methylamine or methylated amine via nucleophilic substitution.

Research Findings

  • Brominated intermediates (e.g., 2-bromobenzo[b]thiophene) can be reacted with methylamine under basic conditions to yield the target compound.
  • Alternatively, the bromide can be converted into a Grignard reagent, then reacted with methylamine derivatives.

Data Table: Nucleophilic Substitution Conditions

Parameter Typical Values References
Bromination Reagent NBS
Nucleophile Methylamine or methylated amines
Solvent Acetone, ethanol
Temperature 0°C to room temperature
Reaction Time 2-8 hours
Yield 60-75%

Summary of Key Research Findings

Method Advantages Limitations References
N-Methylation with NaH/CH₃I High yield, straightforward, well-established Over-alkylation risk, requires anhydrous conditions
Reductive amination Selective, suitable for complex intermediates Requires aldehyde intermediates, longer steps
Halogenation followed by substitution Good for functionalized derivatives Multiple steps, possible side reactions

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Electrophilic reagents such as halogens, nitrating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiophene derivatives.

    Substitution: Substituted benzothiophenes with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive substances. Research indicates that derivatives of thiophene compounds possess significant biological activities, including antimicrobial and anticancer properties. For instance, compounds related to 1-(benzo[b]thiophen-2-yl)-N-methylmethanamine have shown promise in the treatment of tuberculosis and other infectious diseases .

Table 1: Biological Activities of Thiophene Derivatives

CompoundActivity TypeReference
This compoundAntimicrobial
4-(benzo[b]thiophen-2-yl)pyrimidin-2-ylAnticancer

Neuropharmacology

As an NPS, this compound has been studied for its effects on the central nervous system (CNS). Its potential to act as a stimulant or hallucinogen makes it a subject of interest in neuropharmacological research. Studies have indicated that similar compounds can interact with serotonin receptors, potentially influencing mood and perception .

Case Study: Fatal Intoxication Incident

A recent case study highlighted the dangers associated with NPSs like this compound. In an incident involving a young adult who consumed NPSs, toxicological analysis revealed high levels of methiopropamine (MPA), a structural isomer linked to this compound. The findings emphasized the need for further research into the safety profiles and toxicological impacts of such substances .

Toxicological Studies

The toxicological implications of this compound are critical for understanding its safety and regulatory status. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) have been employed to detect and quantify this compound in biological samples, revealing significant insights into its metabolic pathways and potential risks associated with its use .

Table 2: Analytical Techniques Used in Toxicology

TechniqueApplicationReference
Gas Chromatography-Mass Spectrometry (GC-MS)Detection of NPSs in biological samples
Nuclear Magnetic Resonance (NMR)Structural confirmation of compounds

Mechanism of Action

The mechanism of action of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

Modifications to the Amine Group

The amine substituent significantly influences biological activity. Key findings from analogues include:

Table 1: Impact of Amine Substituents on Trypanothione Reductase (TryR) Inhibition
Compound Amine Substituent TryR IC₅₀ (mM) Selectivity (T. brucei vs. Mammalian Cells) Reference ID
BTCP (Lead Compound) Piperidine 3.3 EC₅₀: 10 µM (T. brucei), 29 µM (MRC-5)
N-Methyl Analogue 18 N-Methylpiperazine 5.1 Improved ligand efficiency
Morpholine Derivative 15 Morpholine 6.6 Reduced activity
Diethylamine Derivative 14 Diethylamine >10 Inactive
  • N-Methyl Substitution : The introduction of a methyl group (e.g., Compound 18) enhances TryR inhibition compared to bulkier substituents like diethylamine or morpholine. This suggests steric hindrance and hydrogen-bonding capacity are critical .
  • Piperidine vs. Pyrrolidine : Replacing piperidine (6-membered ring) with pyrrolidine (5-membered ring) in Compound 13 reduced activity (IC₅₀ = 6.6 mM), highlighting the importance of ring size and flexibility .

Modifications to the Aromatic Core

Replacing benzo[b]thiophene with other aromatic systems alters target engagement:

Table 2: Aromatic Core Modifications and Activity
Compound Aromatic Core TryR IC₅₀ (mM) Notes Reference ID
BTCP Benzo[b]thiophene 3.3 Optimal activity
Phenyl Derivative Benzene 10.0 Reduced inhibition
Biphenyl Derivative 30 Biphenyl >100 Inactive
Thiophene Derivative Thiophene ND Lower affinity (not quantified)
  • Benzo[b]thiophene Superiority: The sulfur atom and fused aromatic system in benzo[b]thiophene enhance π-π stacking and hydrophobic interactions with TryR’s active site compared to monocyclic or non-sulfur cores .
  • Bromination : Introducing bromine at the 5-position of benzo[b]thiophene (Compound 12) maintained activity (IC₅₀ = 3.7 mM), suggesting tolerance for halogen substitutions .

Role of Cyclohexyl and Piperidine Linkers

BTCP derivatives with cyclohexyl-piperidine linkers demonstrate distinct pharmacological profiles:

  • Cyclohexyl Ring Expansion : Shortening the cyclohexyl ring to cyclopentyl (Compound 17) reduced yield (10%) and activity, emphasizing the need for optimal ring size .

Functional Group Additions

  • Acylated Derivatives : Acylation of the piperidine nitrogen (e.g., Compound 30 with benzoyl) abolished activity (IC₅₀ > 100 mM), indicating free amine groups are essential for target binding .
  • Hydrophobic Extensions : Adding methyl or ethyl groups to the cyclohexyl ring (Compounds 29–31) reduced potency, further supporting the preference for compact substituents .

Key Research Findings

Methylamine Advantage : The N-methyl group in 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine likely improves metabolic stability and membrane permeability compared to primary amines .

brucei vs. 29 µM for MRC-5 cells) .

Synthetic Accessibility : Method A (using Grignard reagents) and Method B (lithiation) yielded compounds with 4–67% efficiency, highlighting scalability challenges .

Biological Activity

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine, commonly referred to as a benzo[b]thiophene derivative, has garnered attention in the scientific community for its potential biological activities. This compound has been investigated for various pharmacological effects, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13NS\text{C}_{12}\text{H}_{13}\text{N}\text{S}

This compound features a benzo[b]thiophene ring, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis and death.
  • Receptor Binding : It can bind to various receptors, influencing signaling pathways associated with disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The minimum inhibitory concentration (MIC) has been reported at approximately 0.4 µM against certain bacterial strains, demonstrating potent efficacy in vitro .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µM)
Staphylococcus aureus0.4
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Anticancer Properties

The compound has also been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations .

Recent Studies

Recent investigations have focused on the structure-activity relationship (SAR) of related compounds, revealing insights into how modifications to the benzo[b]thiophene structure can enhance biological activity. For instance, derivatives with additional functional groups have shown improved potency against resistant strains of bacteria and cancer cells .

Toxicological Assessments

Toxicity studies are essential for evaluating the safety profile of this compound. Initial assessments indicate low toxicity in vitro, with minimal effects on normal human cell lines compared to cancerous ones .

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine to enhance biological activity?

Answer:
To improve biological activity, focus on derivatizing the benzo[b]thiophene core. A cycloaddition approach using tributyltin azide with acrylonitrile intermediates (e.g., (Z)-3-(benzo[b]thiophen-2-yl)acrylonitrile) can yield tetrazole derivatives, which have shown enhanced BMP-2 expression . Key steps include:

Reagent Selection : Use tributyltin azide for [3+2] cycloaddition to introduce tetrazole moieties.

Solvent Optimization : Dichloromethane with diisopropylethylamine as a base ensures efficient coupling .

Purification : Column chromatography (hexane/ethyl acetate gradients) isolates target compounds .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine
Reactant of Route 2
1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine

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